Bienvenue dans la boutique en ligne BenchChem!

Ersentilide

Cardiac electrophysiology Sympathetic-parasympathetic interaction Antiarrhythmic drug development

Ersentilide (CK-3579) is a benzamide-derived, investigational class III antiarrhythmic agent that uniquely combines blockade of the rapid component of the delayed rectifier potassium current (IKr) with β1-adrenoceptor antagonism. Developed as a sematilide derivative bearing the '-ilide' INN stem, it was designed to overcome the limitation of pure IKr blockers, whose action potential-prolonging effect is substantially attenuated during elevated sympathetic tone.

Molecular Formula C21H26N4O5S
Molecular Weight 446.5 g/mol
CAS No. 125228-82-2
Cat. No. B048920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErsentilide
CAS125228-82-2
Synonyms4-HIPPM
CK 3579
CK 4000
CK 4001
CK-3579
CK-4000
CK-4001
ersentilide
ersentilide hydrochloride, (+-)-isomer
ersentilide hydrochloride, (R)-isomer
ersentilide hydrochloride, (S)-isomer
ersentilide, (R)-isomer
ersentilide, (S)-isomer
ersentilide, malate salt, (S)-isomer
HE 93
HE-93
HE93
N-(4-(2-hydroxy-3-((2-(4-(1H-imidazol-1-yl)phenoxy)ethyl)amino)propoxy)phenyl)methanesulfonamide
Molecular FormulaC21H26N4O5S
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)N3C=CN=C3)O
InChIInChI=1S/C21H26N4O5S/c1-31(27,28)24-17-2-6-21(7-3-17)30-15-19(26)14-22-11-13-29-20-8-4-18(5-9-20)25-12-10-23-16-25/h2-10,12,16,19,22,24,26H,11,13-15H2,1H3
InChIKeyQZWUQVSQIFFFKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ersentilide (CAS 125228-82-2) Procurement Guide: Class III Antiarrhythmic with Dual IKr and β1-Adrenoceptor Blockade


Ersentilide (CK-3579) is a benzamide-derived, investigational class III antiarrhythmic agent that uniquely combines blockade of the rapid component of the delayed rectifier potassium current (IKr) with β1-adrenoceptor antagonism [1]. Developed as a sematilide derivative bearing the '-ilide' INN stem, it was designed to overcome the limitation of pure IKr blockers, whose action potential-prolonging effect is substantially attenuated during elevated sympathetic tone [2]. Preclinical studies have demonstrated antifibrillatory efficacy in conscious canine models of healed myocardial infarction, positioning it as a mechanistically differentiated tool compound for cardiac electrophysiology research [3].

Why Ersentilide Cannot Be Replaced by Other Class III Antiarrhythmics or Conventional Beta-Blockers


Ersentilide occupies a distinct mechanistic niche that prevents direct substitution by either pure IKr blockers (e.g., dofetilide, ibutilide) or conventional β-blockers (e.g., propranolol, sotalol). Pure IKr blockers lose more than 50% of their action potential-prolonging effect during sympathetic activation because adrenergic stimulation directly counteracts IKr-mediated repolarization delay [1]. Ersentilide's integrated, albeit modest, β1-adrenoceptor blockade is sufficient to prevent this sympathetic override, preserving antifibrillatory efficacy under conditions of elevated sympathetic tone [2]. Conversely, standard β-blockers such as propranolol and d,l-sotalol achieve approximately 10-fold greater β-adrenoceptor blockade but lack the targeted IKr blockade that directly prolongs cardiac refractoriness in a manner critical for terminating re-entrant arrhythmias [3]. This dual mechanism—intentional synergy of modest β-blockade with IKr blockade—is not replicated by any single-agent alternative in the class III armamentarium.

Ersentilide Differential Evidence: Quantitative Head-to-Head and Cross-Study Comparisons


Preservation of Action Potential Prolongation During Sympathetic Stimulation vs. Pure IKr Blockers

The central pharmacological deficiency of pure IKr blockers such as dofetilide and ibutilide is that adrenergic activation offsets more than 50% of their action potential-prolonging effect [1]. Ersentilide overcomes this limitation through its integrated β1-adrenoceptor blockade. In anesthetized open-chest dogs, ersentilide (1 mg/kg i.v.) prolonged left ventricular monophasic action potential duration (MAPD) by 30% (from 179±6 ms to 233±5 ms, p<0.001) at a pacing cycle length of 360 ms, and completely prevented MAPD shortening during left stellate ganglion stimulation: only 12–25% of the prolonging effect was lost under sympathetic challenge, depending on cycle length examined [2]. In contrast, prior work by the same group established that pure IKr blockade loses the majority of its APD prolongation under equivalent sympathetic conditions [1]. This represents a functional differentiation that cannot be achieved by co-administering a separate β-blocker with a pure IKr blocker because ersentilide's β-blockade is pharmacokinetically and pharmacodynamically integrated within a single molecular entity at a deliberately modest potency [3].

Cardiac electrophysiology Sympathetic-parasympathetic interaction Antiarrhythmic drug development

Antifibrillatory Survival Benefit vs. Sematilide in Post-Infarction Sudden Death Model

Ersentilide (CK-3579) was directly compared with sematilide, its closest structural analog and a pure class III agent lacking β-blocking properties, in a conscious canine model of sudden coronary death [1]. Both drugs were administered intravenously at 3.0 mg/kg every 3 h for six doses in dogs 3–5 days after anterior myocardial infarction. Upon induction of acute ischemia in a region remote from the infarct-related artery, CK-3579 provided 80% survival (8 of 10 dogs) against ventricular fibrillation-related sudden death within the first hour, compared with 70% survival (7 of 10) for sematilide and only 20% survival for vehicle controls [1]. Cumulative 24-hour mortality was also directionally lower for CK-3579. Notably, CK-3579 was less effective than sematilide at suppressing electrically induced ventricular tachyarrhythmia (suppression in 2/10 vs. 6/10 dogs), highlighting that its primary advantage lies in ischemia-driven fibrillation rather than programmed electrical stimulation-induced tachycardia [2].

Ventricular fibrillation Myocardial infarction Sudden cardiac death prevention

β-Adrenoceptor Blockade Potency Calibrated Against Propranolol and d,l-Sotalol

The β-blocking activity of ersentilide was quantitatively benchmarked against propranolol (1 mg/kg i.v.) and d,l-sotalol (8 mg/kg i.v.) using isoproterenol dose-response curves in chronically instrumented dogs [1]. At an isoproterenol dose of 1.0 mcg/kg i.v., heart rate increased to 219±10 bpm in control conditions. Ersentilide reduced this to 183±9 bpm (−16%, p<0.05), whereas propranolol reduced it to 102±4 bpm (−55%, p<0.01) and d,l-sotalol to 94±9 bpm (−58%, p<0.01) [2]. Ersentilide's β-blockade was thus characterized as 'well over one order of magnitude less effective' than propranolol or d,l-sotalol [2]. Critically, this modest β-blockade proved sufficient to prevent sympathetic override of IKr-mediated APD prolongation, whereas the stronger β-blockade of propranolol and sotalol does not provide targeted IKr blockade [3].

Beta-adrenoceptor pharmacology Isoproterenol challenge Heart rate response

β1- vs. β2-Adrenoceptor Selectivity Profile

Ersentilide demonstrates preferential binding to the β1-adrenoceptor subtype over β2. ChEMBL-curated bioactivity data show a pIC50 of 5.79 (IC50 ≈ 1.6 µM) for the human β1-adrenoceptor (ADRB1) compared with a pIC50 of 4.15 (IC50 ≈ 70 µM) for the canine β2-adrenoceptor (ADRB2), yielding an approximately 44-fold selectivity ratio [1]. This selectivity is functionally relevant because β1 is the predominant cardiac adrenoceptor mediating chronotropic and inotropic responses, while β2 blockade contributes to bronchoconstriction and peripheral vascular effects. The selectivity profile is consistent with ersentilide's in vivo hemodynamic profile, where it reduced exercise heart rate without significant effect on resting dP/dt max [2]. In class-level context, d,l-sotalol is a non-selective β-blocker (β1/β2 equipotent), while pure IKr blockers (dofetilide, ibutilide) lack β-blockade entirely [3].

Receptor selectivity Beta-adrenoceptor subtypes Off-target profiling

Electrophysiologic Safety: Absence of Effect on Conduction Velocity (V̇max) and Resting Membrane Potential

In standard microelectrode studies of isolated canine Purkinje fibers, atrial, and ventricular myocardium, ersentilide had no effect on maximum diastolic potential, action potential amplitude, or V̇max (maximal upstroke velocity) in any tissue type tested [1]. This contrasts with class I antiarrhythmics (e.g., flecainide, quinidine), which reduce V̇max by blocking sodium channels and carry proarrhythmic risk through conduction slowing [2]. Ersentilide also did not affect normal Purkinje fiber automaticity. Its effects were confined to selective prolongation of action potential duration and effective refractory period, and suppression of abnormal automaticity (Ba²⁺-induced and isoproterenol-induced) [1]. In the 1998 Adamson study, none of six low-risk dogs showed any proarrhythmic effects after ersentilide administration during exercise plus acute myocardial ischemia, with no ventricular fibrillation, non-sustained ventricular tachycardia, or increased premature ventricular complexes observed [3].

Cardiac safety pharmacology Action potential parameters Proarrhythmia risk assessment

Optimal Application Scenarios for Ersentilide Based on Differentiated Evidence


Ischemia-Reperfusion Arrhythmia Models with Elevated Sympathetic Tone

Ersentilide is the preferred class III agent for experimental models combining acute myocardial ischemia with exercise or adrenergic stress, such as the conscious dog healed-MI plus circumflex artery occlusion during treadmill exercise protocol [1]. In this paradigm, ersentilide prevented ventricular fibrillation in 85% of high-risk animals, whereas pure IKr blockers have proven ineffective under identical conditions due to sympathetic override of APD prolongation [2]. Researchers studying the autonomic modulation of arrhythmogenesis should select ersentilide over dofetilide or ibutilide when the experimental endpoint requires maintained antifibrillatory efficacy in the presence of elevated sympathetic activity.

Pharmacological Dissection of β1-Adrenoceptor vs. IKr Contributions to Repolarization

Ersentilide's well-characterized dual mechanism—IKr blockade combined with modest, ~44-fold β1-selective adrenoceptor antagonism—makes it an ideal tool compound for studies aimed at dissecting the relative contributions of potassium channel block and antiadrenergic activity to cardiac repolarization prolongation [3]. Unlike d,l-sotalol, which provides non-selective and potent β-blockade, or dofetilide, which provides pure IKr block, ersentilide occupies a unique intermediate position that allows experimental isolation of the mechanistic synergy between these two antiarrhythmic strategies within a single molecular entity [4].

Benchmarking New Chemical Entities Against a Combined Class II/III Mechanism

In drug discovery programs targeting atrial fibrillation or post-MI ventricular arrhythmias, ersentilide serves as a validated reference compound representing the combined class II/III mechanistic hypothesis [5]. New chemical entities designed to improve upon the IKr + β-blockade concept can be benchmarked against ersentilide's published quantitative profile: 30% MAPD prolongation at 360 ms CL, 80% antifibrillatory survival rate, and ~16% isoproterenol-induced heart rate reduction at 1.0 mcg/kg isoproterenol challenge [6]. This provides a reproducible efficacy and safety benchmark grounded in primary literature rather than vendor claims.

Safety Pharmacology Profiling of Repolarization-Prolonging Agents

Ersentilide's documented absence of effect on V̇max, resting membrane potential, and normal automaticity, combined with the observation of zero proarrhythmic events in low-risk animals subjected to exercise plus ischemia, positions it as a reference compound for cardiac safety pharmacology panels [7]. When profiling new drug candidates for hERG/IKr liability, ersentilide can serve as a comparator that demonstrates how integrated β-blockade may mitigate the proarrhythmic tendency associated with isolated IKr blockade, a hypothesis directly supported by the finding that only 12–25% of ersentilide's APD prolongation was lost during sympathetic stimulation compared with >50% for pure IKr blockers [8].

Quote Request

Request a Quote for Ersentilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.